4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 2-oxo-2H-chromene-3-carboxylate moiety linked to a 4-acetamidophenyl group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exhibit antioxidant potential .
Mode of Action
It’s worth noting that coumarin derivatives, which share a similar structure, have been reported to exhibit antioxidant activity .
Biochemical Pathways
Coumarin derivatives, which share a similar structure, have been reported to inhibit oxidative stress .
Result of Action
Coumarin derivatives, which share a similar structure, have been reported to exhibit antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetamidophenol with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as lipase in ionic liquids has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents such as thionyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyl derivatives, and halogenated compounds, which can further undergo various transformations to yield a wide range of biologically active molecules .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the development of dyes, optical brighteners, and as a component in the formulation of various industrial products
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxamide
- 2-oxo-2H-chromene-3-carboxylic acid
- 4-acetamidophenyl 2-oxo-2H-chromene-3-carbaldehyde
Uniqueness
4-Acetamidophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the acetamidophenyl and chromene moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
(4-acetamidophenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-11(20)19-13-6-8-14(9-7-13)23-17(21)15-10-12-4-2-3-5-16(12)24-18(15)22/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBIDASIGZUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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